molecular formula C8H8BrFO B3098152 3-Fluoro-4-bromophenethylalcohol CAS No. 1331944-00-3

3-Fluoro-4-bromophenethylalcohol

Cat. No. B3098152
CAS RN: 1331944-00-3
M. Wt: 219.05 g/mol
InChI Key: VPBFEQYMFNWDLC-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, gas, color, etc.) .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of chemical reactions involved, the conditions under which the synthesis is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

  • Practical Synthesis of Fluorobromobiphenyl Compounds : A study presented a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This compound's synthesis, which might share similarities with 3-Fluoro-4-bromophenethylalcohol, highlights the importance of fluorine and bromine in medicinal chemistry (Qiu et al., 2009).

Imaging and Diagnostics

  • Fluorescence Imaging : Fluorinated compounds, like [18F]FLT used in PET imaging, demonstrate the utility of fluorine in developing tracers for non-invasive cancer diagnostics and treatment monitoring. This illustrates the potential applications of fluorine-containing compounds, such as 3-Fluoro-4-bromophenethylalcohol, in biomedical imaging (Been et al., 2004).

Material Science and Liquid Crystals

  • Fluorinated Liquid Crystals : Research on fluorinated liquid crystals emphasizes the impact of fluorination on material properties like melting points and optical anisotropy. The presence of fluorine and bromine in 3-Fluoro-4-bromophenethylalcohol could suggest its utility in developing advanced materials with tailored properties (Hird, 2007).

Molecular Fluorescence and Dye Applications

  • Methylene Blue Fluorescence : A study on methylene blue, a fluorescent dye, for intraoperative imaging suggests the broader potential of fluorinated compounds in enhancing fluorescent imaging techniques, potentially including those derived from 3-Fluoro-4-bromophenethylalcohol (Cwalinski et al., 2020).

Organic Chemistry and Catalysis

  • Metallation of Fluorinated Compounds : The study of 3-fluoropyridine metallation underscores the reactivity of fluorinated compounds in organic synthesis, suggesting that 3-Fluoro-4-bromophenethylalcohol could play a role in synthetic chemistry applications (Marsais & Quéguiner, 1983).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve understanding how it interacts with biological systems. This could involve its binding to specific proteins, its effects on cellular processes, or its overall effects in an organism .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve understanding how to handle and store the compound safely .

Future Directions

This would involve a discussion of unanswered questions about the compound and suggestions for future research. This could include potential applications of the compound, or new reactions or processes that could be developed based on its properties .

properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFEQYMFNWDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-bromophenethylalcohol

CAS RN

1331944-00-3
Record name 2-(4-bromo-3-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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